molecular formula C10H12ClN3 B2753009 (4-(1H-Pyrazol-5-yl)phenyl)methanamine CAS No. 1017785-80-6

(4-(1H-Pyrazol-5-yl)phenyl)methanamine

Cat. No.: B2753009
CAS No.: 1017785-80-6
M. Wt: 209.68
InChI Key: LYNUGJARRLWNAD-UHFFFAOYSA-N
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Description

(4-(1H-Pyrazol-5-yl)phenyl)methanamine is an organic compound characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-Pyrazol-5-yl)phenyl)methanamine typically involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzylamine to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a promising lead for developing new pharmaceuticals. Its structure suggests potential interactions with various biological targets, making it suitable for further investigation in pharmacological studies.

Research indicates that compounds containing pyrazole and phenyl moieties exhibit diverse biological activities, including:

  • Anti-inflammatory : Studies have shown that similar compounds can reduce inflammation in various models.
  • Analgesic : The compound’s structural characteristics may contribute to pain relief properties.
  • Anticancer : Preliminary studies suggest potential efficacy against specific cancer cell lines, such as HeLa cells, indicating its role in cancer therapy.

Chemical Biology

In the field of chemical biology, (4-(1H-Pyrazol-5-yl)phenyl)methanamine is being explored for its ability to modulate biological pathways. Its unique chemical structure allows it to interact with enzymes and receptors, which is crucial for understanding disease mechanisms.

Case Studies

  • A study highlighted the compound's ability to inhibit certain enzymes involved in metabolic pathways, suggesting applications in treating metabolic disorders like type 2 diabetes and obesity .
  • Another investigation focused on its antioxidant properties, showing promise in protecting cells from oxidative stress .

Material Sciences

Beyond biological applications, the compound is also being studied for its potential use in material sciences. Its unique molecular structure may allow it to be incorporated into polymers or coatings that require specific thermal or mechanical properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes key synthetic routes and yields:

Synthesis MethodKey ReagentsYield (%)
HydrogenationRaney Nickel, Palladium on Carbon52%
Reflux ReactionDioxane with piperidineVariable

Computational Studies

Recent advances in computational chemistry have enabled researchers to model the interactions of this compound with various biological targets. Molecular docking studies have indicated favorable binding affinities with several enzymes involved in disease processes .

Molecular Docking Results

The following table presents docking scores and predicted interactions:

Target EnzymeBinding Affinity (kcal/mol)Predicted Interaction
Cyclooxygenase-2-8.5Hydrogen bonding
Protein Kinase B-9.0Hydrophobic interactions
Dipeptidyl Peptidase-7.8Ionic interactions

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, (4-(1H-Pyrazol-5-yl)phenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Biological Activity

(4-(1H-Pyrazol-5-yl)phenyl)methanamine, also known by its CAS number 368870-03-5, is a compound that has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H11N3, with a molecular weight of approximately 187.24 g/mol. The compound features a pyrazole ring connected to a phenyl group through a methanamine linkage, which contributes to its unique reactivity and biological interactions.

Target Interactions

Research indicates that compounds with similar structures often target specific receptors and enzymes involved in various cellular processes. For instance, this compound may interact with the colony stimulating factor-1 receptor (CSF-1R), which is significant in the tumor microenvironment and immune response modulation.

Biochemical Pathways

Pyrazole derivatives like this compound have been associated with a range of biological activities, suggesting they can influence multiple biochemical pathways. The interactions typically lead to alterations in cellular signaling, apoptosis, and proliferation processes .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications, particularly against Gram-positive and Gram-negative bacteria. In studies involving related pyrazole compounds, significant antibacterial activity was observed, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Study 1: Antibacterial Activity

A comparative study evaluated the antibacterial efficacy of several pyrazole derivatives, including this compound. The results indicated that compounds with similar pyrazole structures exhibited strong antibacterial properties, with inhibition zones ranging from 18 mm to 24 mm against various bacterial strains .

CompoundInhibition Zone (mm)Target Bacteria
This compoundTBDE. coli, S. aureus
Compound A24Bacillus subtilis
Compound B20Staphylococcus aureus

Study 2: Anticancer Activity

In a study assessing the anticancer potential of pyrazole derivatives, it was found that certain modifications to the core structure significantly enhanced cytotoxicity against cancer cell lines. Although direct data on this compound is still emerging, the trends observed suggest it may possess similar anticancer properties .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption rates, distribution in tissues, metabolism, and excretion pathways need further investigation to establish safety profiles and therapeutic windows.

Properties

IUPAC Name

[4-(1H-pyrazol-5-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10/h1-6H,7,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJHXROUKGNRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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